molecular formula C11H11IO2 B14196805 (2-Iodophenyl)methyl 2-methylprop-2-enoate CAS No. 869303-31-1

(2-Iodophenyl)methyl 2-methylprop-2-enoate

Cat. No.: B14196805
CAS No.: 869303-31-1
M. Wt: 302.11 g/mol
InChI Key: JCYONYJAQDSRJM-UHFFFAOYSA-N
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Description

(2-Iodophenyl)methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H9IO2. It is an ester derived from 2-iodophenol and 2-methylprop-2-enoic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodophenyl)methyl 2-methylprop-2-enoate typically involves the esterification of 2-iodophenol with 2-methylprop-2-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction mixture is heated under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2-Iodophenyl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenolic derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Phenolic compounds are formed.

    Reduction: Alcohol derivatives are produced.

Scientific Research Applications

(2-Iodophenyl)methyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Iodophenyl)methyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2-iodophenol, which can further interact with biological pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromophenyl)methyl 2-methylprop-2-enoate
  • (2-Chlorophenyl)methyl 2-methylprop-2-enoate
  • (2-Fluorophenyl)methyl 2-methylprop-2-enoate

Uniqueness

(2-Iodophenyl)methyl 2-methylprop-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and influence its interactions in biological systems.

Properties

CAS No.

869303-31-1

Molecular Formula

C11H11IO2

Molecular Weight

302.11 g/mol

IUPAC Name

(2-iodophenyl)methyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H11IO2/c1-8(2)11(13)14-7-9-5-3-4-6-10(9)12/h3-6H,1,7H2,2H3

InChI Key

JCYONYJAQDSRJM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC1=CC=CC=C1I

Origin of Product

United States

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